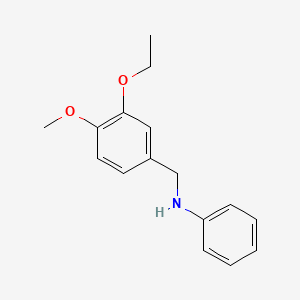
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is a synthetic compound used in scientific research. It is a member of the acrylamide family of compounds and is known for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is not fully understood. It is believed to act by inhibiting certain enzymes and proteins involved in disease processes. It may also have an effect on the immune system and cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. It may also have an effect on the cardiovascular system and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide in lab experiments include its potential therapeutic properties, its ability to inhibit specific enzymes and proteins, and its use as a tool compound in drug discovery. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide. These include further studies on its mechanism of action, potential therapeutic applications, and its use as a tool compound in drug discovery. Additionally, research could focus on developing new derivatives of this compound with enhanced properties and fewer side effects.
Conclusion:
In conclusion, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide is a synthetic compound with potential therapeutic properties. It has been used in various scientific research studies and has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide involves the reaction of 4-fluoroaniline, 4-methoxy-3-methylbenzaldehyde, and acrylonitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile and is heated under reflux conditions. The resulting product is purified by recrystallization to obtain a white powder.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)acrylamide has been used in various scientific research studies. It has been shown to have potential therapeutic properties in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool compound in the study of protein-protein interactions and drug discovery.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-9-13(3-8-17(12)23-2)10-14(11-20)18(22)21-16-6-4-15(19)5-7-16/h3-10H,1-2H3,(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIUWTXIAGUNC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)

![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)

![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)



![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)
